Di(2-pyrimidinyl) sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

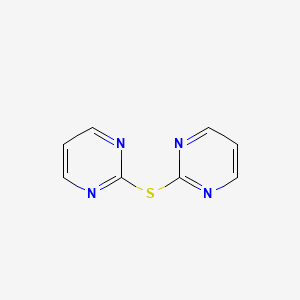

Di(2-pyrimidinyl) sulfide is an organic compound characterized by the presence of two pyrimidine rings connected by a sulfur atom. This compound has been utilized in various chemical syntheses, particularly in the formation of silver(I) complexes. The molecular structure of this compound includes 20 bonds, 14 of which are non-hydrogen bonds, and it features 12 aromatic bonds.

準備方法

The synthesis of Di(2-pyrimidinyl) sulfide can be achieved through several methods. One common approach involves the use of pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions. This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant . Another method involves a one-pot thiol-free synthetic approach using benzyl bromides in the presence of potassium thioacetate and Oxone® . This method is efficient and environmentally friendly, avoiding the use of metal catalysts.

化学反応の分析

Oxidation Reactions

Di(2-pyrimidinyl) sulfide undergoes oxidation to form sulfoxides and sulfones under controlled conditions. While direct experimental data on this compound is limited, analogous sulfur-containing heterocycles (e.g., diaryl sulfides) exhibit predictable oxidation pathways:

-

Sulfoxide formation : Mild oxidizing agents (e.g., H2O2) convert the sulfide bridge (-S-) to sulfoxide (-SO-).

-

Sulfone formation : Stronger oxidants (e.g., KMnO4) further oxidize sulfoxides to sulfones (-SO2-) .

This reactivity aligns with general sulfide chemistry and is critical for tuning electronic properties in coordination complexes.

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its dual pyrimidine nitrogen donors and sulfide sulfur atom:

Silver(I) Complexes

This compound acts as a bridging ligand in high-nuclearity silver clusters. For example:

-

Reaction with AgNO3 yields polynuclear structures like [Agn(S-pyrimidine)m]x+, where the sulfide sulfur facilitates Ag–S bonding.

Ruthenium Complexes

Analogous to di-2-pyridyl sulfide (dps), which forms complexes such as [Ru(dps)2Cl2], the pyrimidine derivative likely coordinates via N,S-chelation. Key findings for related systems include:

Substitution Reactions

The compound participates in Ni-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of 2,4-diarylated pyrimidines. Key steps involve:

-

C–S Bond Activation : Nickel catalysts cleave the S–Cpyrimidine bond.

-

Coupling with Aryl Boronates : Aryl groups replace the sulfide moiety, yielding disubstituted pyrimidines .

This method is valuable for synthesizing pharmaceutically relevant heterocycles.

Comparative Reactivity

Mechanistic Insights

科学的研究の応用

Di(2-pyrimidinyl) sulfide has several scientific research applications:

Coordination Chemistry:

Chemical Reactivity Studies: The compound’s reactivity with various metal complexes has been studied to understand its unique chemical behavior.

Material Science: It has been used to assemble high-nuclearity silver(I) sulfido molecular clusters.

作用機序

The mechanism of action of Di(2-pyrimidinyl) sulfide involves its ability to form stable complexes with metals. The sulfur atom in the compound plays a crucial role in coordinating with metal ions, leading to the formation of various metal complexes. These complexes exhibit unique chemical behaviors, such as sulfur inversion and structural transformations, which are essential for their applications in materials science.

類似化合物との比較

Di(2-pyrimidinyl) sulfide can be compared with other similar compounds, such as:

Di(2-pyridyl) sulfide: This compound also contains two aromatic rings connected by a sulfur atom but differs in the type of aromatic rings (pyridine vs.

Bis(2-pyrimidinyl) disulfide: This compound contains a disulfide bond instead of a single sulfur atom, leading to different chemical properties and reactivity.

This compound is unique due to its specific molecular structure, which allows it to form stable complexes with metals and participate in various chemical reactions.

生物活性

Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a compound that has garnered attention for its biological activity, particularly its anti-inflammatory properties. This article delves into the mechanisms of action, biochemical pathways, and relevant case studies associated with this compound.

This compound exhibits its biological effects primarily through the inhibition of key inflammatory mediators. The following mechanisms have been identified:

- Inhibition of Prostaglandin E2 (PGE2) : This compound inhibits the cyclooxygenase (COX) enzymes responsible for PGE2 production, which is a significant mediator of inflammation.

- Reduction of Nitric Oxide Synthase (iNOS) : It also decreases the expression of inducible nitric oxide synthase, further contributing to its anti-inflammatory effects .

- Suppression of Tumor Necrosis Factor-α (TNF-α) : this compound reduces TNF-α levels, a cytokine involved in systemic inflammation .

Biochemical Pathways

The anti-inflammatory effects of this compound are linked to several biochemical pathways:

- Nuclear Factor κB (NF-κB) Pathway : Inhibition of NF-κB leads to reduced expression of various pro-inflammatory genes.

- Leukotriene Synthesis : The compound also affects leukotriene production, which plays a role in inflammatory responses.

- Interleukin Modulation : It modulates the levels of interleukins, further influencing the inflammatory process.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of pyrimidine significantly reduced iNOS and COX-2 mRNA expressions in RAW264.7 cells, indicating potent anti-inflammatory activity. This compound was among the compounds tested .

- Chemical Reactivity : Research indicates that this compound can participate in various chemical reactions that enhance its biological efficacy. For instance, it can form stable complexes with metals, which may influence its pharmacological properties .

- Comparison with Other Compounds : In comparative studies, this compound showed more pronounced anti-inflammatory effects than similar compounds like Di(2-pyridyl) sulfide and Bis(2-pyrimidinyl) disulfide. The unique molecular structure contributes to its specific activity profile .

Data Table: Comparison of Biological Activities

| Compound | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of COX, iNOS, TNF-α |

| Di(2-pyridyl) sulfide | Moderate | COX inhibition |

| Bis(2-pyrimidinyl) disulfide | Low | Limited anti-inflammatory effects |

特性

IUPAC Name |

2-pyrimidin-2-ylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLIWXLWROHBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。